molecular formula C9H17NO B13329442 4,4-Dimethyl-1-oxa-7-azaspiro[4.4]nonane

4,4-Dimethyl-1-oxa-7-azaspiro[4.4]nonane

Cat. No.: B13329442
M. Wt: 155.24 g/mol
InChI Key: VPFIQJZJPGVXNY-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-oxa-7-azaspiro[4.4]nonane is a spirocyclic compound featuring two fused four-membered rings: one containing an oxygen atom (oxa) and the other a nitrogen atom (aza). The "spiro" designation indicates a single atom (the spiro carbon) shared between both rings. The 4,4-dimethyl substituents at the spiro junction introduce steric bulk, influencing the molecule’s conformational rigidity and electronic properties. The spiro architecture often enhances metabolic stability and binding selectivity in drug candidates .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4,4-dimethyl-1-oxa-7-azaspiro[4.4]nonane

InChI

InChI=1S/C9H17NO/c1-8(2)4-6-11-9(8)3-5-10-7-9/h10H,3-7H2,1-2H3

InChI Key

VPFIQJZJPGVXNY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC12CCNC2)C

Origin of Product

United States

Preparation Methods

Cyclization of Precursors via Nucleophilic or Radical Pathways

The synthesis generally begins with the formation of suitable precursors—either amino alcohols, epoxides, or oxime derivatives—that undergo intramolecular cyclization to form the spirocyclic core.

  • Key Precursors:
    • Amino alcohols (e.g., 4,4-dimethyl-2-aminopropanol)
    • Epoxides derived from appropriate alkene or alcohol derivatives
    • Oxime ethers that can generate alkoxyaminyl radicals

Radical Bicyclization Technique

One notable methodology involves domino radical bicyclization , which is highly effective for constructing the 1-oxa-7-azaspiro[4.4]nonane skeleton. This approach employs:

  • Generation of alkoxyaminyl radicals from O-benzyl oxime ethers
  • Radical capture by double bonds within the precursor molecules
  • Controlled cyclization under inert atmospheres

This method offers high regio- and stereoselectivity, yielding the desired spirocyclic compound with minimal by-products.

Catalytic Cyclization Using Lewis Acids

Another common route utilizes Lewis acid catalysis to promote intramolecular nucleophilic attack:

  • Reaction Conditions:
    • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
    • Catalyst: Zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂)
    • Temperature: −20°C to 0°C to control reaction kinetics and minimize side reactions

Optimization for Scale-Up

For industrial synthesis, continuous flow reactors are employed to enhance yield, reproducibility, and safety, with reaction parameters finely tuned:

Parameter Typical Range Purpose
Temperature −20°C to 25°C Minimize side reactions
Pressure Atmospheric to slight positive Facilitate cyclization
Catalyst loading 5–15 mol% Ensure complete conversion

Specific Reaction Pathways

Formation via Nucleophilic Cyclization

  • Step 1: Preparation of a suitable amino alcohol or oxime precursor.
  • Step 2: Activation of the hydroxyl or oxime group using a dehydrating agent or Lewis acid.
  • Step 3: Intramolecular nucleophilic attack leading to ring closure, forming the spirocyclic structure.

Radical Bicyclization

  • Step 1: Generation of alkoxyaminyl radicals from O-benzyl oxime ethers via thermal or photochemical initiation.
  • Step 2: Radical addition to a double bond within the precursor molecule.
  • Step 3: Termination of the radical process yields the spirocyclic compound.

Data Table Summarizing Preparation Methods

Method Precursors Catalysts/Reagents Conditions Advantages Limitations
Nucleophilic cyclization Amino alcohols, epoxides Lewis acids (ZnCl₂, BF₃·OEt₂) 100–150°C, inert atmosphere High selectivity, scalable Requires pre-functionalization
Radical bicyclization Oxime ethers Radical initiators (AIBN, peroxides) 60–80°C, inert Efficient for complex scaffolds Radical side reactions possible
Continuous flow synthesis Precursors + catalysts Optimized parameters Controlled temperature/pressure Large-scale production Equipment cost

Analytical and Characterization Techniques

To confirm the structure and purity of synthesized 4,4-Dimethyl-1-oxa-7-azaspiro[4.4]nonane , the following techniques are essential:

Technique Purpose Typical Data
NMR (¹H, ¹³C) Structural confirmation, stereochemistry Singlets at δ 1.2–1.4 ppm for methyl groups
HRMS Molecular weight verification M+ peak at m/z 158.1176 (C₈H₁₅NO₂)
X-ray Crystallography 3D structure validation Confirm spirocyclic configuration

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-1-oxa-7-azaspiro[4.4]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted spirocyclic compounds with different functional groups .

Scientific Research Applications

Chemistry: In chemistry, 4,4-Dimethyl-1-oxa-7-azaspiro[4.4]nonane is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has shown potential in biological and medicinal research, particularly as a scaffold for the design of new drugs. Its ability to interact with biological targets makes it a promising candidate for the development of therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism by which 4,4-Dimethyl-1-oxa-7-azaspiro[4.4]nonane exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target .

Comparison with Similar Compounds

Heteroatom Configuration

  • 1-Oxa-7-aza vs. 2-Oxa-7-aza: The position of the oxygen atom (1-oxa vs. 2-oxa) alters ring strain and hydrogen-bonding capacity.
  • Diaza vs. Oxa-Aza Systems: 2,7-Diazaspiro[4.4]nonane derivatives exhibit high affinity for sigma receptors (S1R/S2R), attributed to the dual nitrogen atoms enabling stronger interactions with binding pockets. In contrast, oxa-aza systems like 1-oxa-7-azaspiro compounds may prioritize metabolic stability over receptor binding .

Substituent Effects

  • Dimethyl Groups: The 4,4-dimethyl substitution in the target compound introduces steric hindrance, likely reducing rotational freedom and enhancing rigidity.

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms spirojunction symmetry. For example, the 4,4-dimethyl groups show distinct singlet peaks at δ 1.2–1.4 ppm .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₈H₁₅NO₂, [M+H]+ = 158.1176) and detects fragmentation patterns unique to spiro systems .
  • X-ray crystallography : Resolves 3D conformation, critical for studying steric effects of dimethyl substituents .

Q. Advanced Research Focus

  • Target selection : Prioritize sigma receptors (σ1/σ2) or glutamate receptors based on structural analogs showing affinity .
  • Competitive binding assays : Use radiolabeled ligands (e.g., [³H]DTG for σ receptors) to measure IC₅₀ values .
  • Functional assays : Assess downstream effects (e.g., calcium flux for glutamate receptor modulation) .

Methodological Tip : Pair in vitro assays with molecular docking to map binding pockets. The dimethyl groups may enhance hydrophobic interactions .

How to resolve contradictions in reported receptor binding affinities across studies?

Advanced Research Focus
Contradictions arise from:

  • Receptor subtype selectivity : σ1 vs. σ2 binding assays may yield divergent results .
  • Stereochemical variability : Racemic mixtures vs. enantiopure samples affect data interpretation .

Q. Strategies :

  • Use chiral HPLC to isolate enantiomers and test individually.
  • Validate findings with knockout cell lines (e.g., σ1 receptor-KO) to confirm target specificity .

What strategies enhance pharmacological properties via structural modifications?

Q. Advanced Research Focus

  • Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
  • Side-chain functionalization : Amine alkylation or carboxylation increases solubility or target affinity .

Q. Basic Research Focus

  • pH stability : Degrades in acidic conditions (pH < 3) via oxa-ring opening. Stable in neutral/basic buffers .
  • Thermal stability : Decomposes above 150°C; DSC analysis shows exothermic peaks at 160°C .

Methodological Tip : Use accelerated stability studies (40°C/75% RH) to predict shelf life for long-term storage .

How can computational methods predict reactivity or biological interactions?

Q. Advanced Research Focus

  • Molecular dynamics (MD) : Simulates spirocyclic flexibility in aqueous vs. lipid environments .
  • DFT calculations : Predicts regioselectivity in oxidation reactions (e.g., epoxidation at C2 vs. C3) .
  • Docking software (AutoDock Vina) : Models interactions with σ receptor hydrophobic pockets .

Comparative analysis with structurally related spiro compounds: What insights emerge?

Q. Basic/Advanced Crossover

CompoundStructural DifferenceBioactivity DifferenceReference
2-Oxa-7-azaspiro[4.4]nonaneLacks dimethyl groupsLower σ1 affinity (IC₅₀ = 5 µM)
6,6-Dimethyl-7-oxa-1-azaspiro...Dimethyl at C6Enhanced metabolic stability

Insight : The 4,4-dimethyl configuration optimizes steric bulk without hindering target binding .

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